4-tert-Butylbenzyl bromide
Overview
Description
4-tert-Butylbenzyl bromide is a chemical compound that is related to various research areas in organic chemistry. It is associated with the synthesis and characterization of aromatic compounds, the development of new protecting groups for alcohols, and the study of chemical reactions involving bromination and oxidation processes.
Synthesis Analysis
The synthesis of compounds related to 4-tert-butylbenzyl bromide involves multiple steps and reagents. For instance, the synthesis of a new benzyl ether-type protecting group for alcohols, which is closely related to 4-tert-butylbenzyl bromide, is introduced using a readily prepared benzyl bromide . Additionally, the synthesis of dimagnesiated aromatic compounds, such as 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene, involves treating a related compound with methylmagnesium chloride . These syntheses highlight the versatility and reactivity of tert-butylbenzyl bromide derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds related to 4-tert-butylbenzyl bromide has been elucidated using various analytical techniques. For example, the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one provides insights into the molecular arrangement and stability of the compound . Similarly, the structure of N-(4-tert-butylbenzyl)phthalimide reveals a V-shaped molecule with specific dihedral angles and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of 4-tert-butylbenzyl bromide and its derivatives is demonstrated through various reactions. The bromination of 1,4-di-tert-butylbenzene leads to the formation of several brominated products, including 4-tert-butylbenzyl bromide . The partial oxidation of 4-tert-butyltoluene catalyzed by cobalt and cerium acetate catalysts in the presence of bromide ions and hydrogen peroxide is another example of the chemical transformations that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-tert-butylbenzyl bromide derivatives are influenced by their molecular structure. The crystallization behavior, hydrogen bonding, and thermal properties are some of the aspects that have been studied. For instance, the crystal structure of related compounds shows the presence of inter- and intramolecular hydrogen bond interactions that stabilize the structure . The thermal and X-ray analyses of certain derivatives provide additional information on the stability and behavior of these compounds under different conditions10.
Scientific Research Applications
Application 1: Nucleophilic Substitution Reaction
- Summary of the Application : 4-tert-Butylbenzyl bromide is used in the nucleophilic substitution reaction with potassium iodide. This reaction was carried out in oil-in-water microemulsions based on various surfactants .
- Methods of Application : The method involves creating an oil-in-water microemulsion with various surfactants. Then, 4-tert-Butylbenzyl bromide and potassium iodide are added to the microemulsion to carry out the nucleophilic substitution reaction .
Application 2: Loading of Mesoporous Material Particles
- Summary of the Application : 4-tert-Butylbenzyl bromide, a hydrophobic reactant, is used to keep the loaded mesoporous material particles under continuous stirring .
- Methods of Application : The method involves adding 4-tert-Butylbenzyl bromide to a solution of mesoporous material particles. The hydrophobic nature of 4-tert-Butylbenzyl bromide helps to keep the particles in suspension, allowing for continuous stirring .
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-4-tert-butylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNQSIHCDAGZIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172251 | |
Record name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylbenzyl bromide | |
CAS RN |
18880-00-7 | |
Record name | 4-tert-Butylbenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18880-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018880007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18880-00-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186287 | |
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Record name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-4-(1,1-dimethylethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-tert-Butylbenzyl bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49N4J7MYP3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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